3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
Description
This compound features a 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl core linked via a propan-1-one chain to a 3,4-dichlorophenyl group. The dichlorophenyl moiety enhances lipophilicity and may improve binding affinity to hydrophobic enzyme pockets, while the pyridopyrimidine scaffold is associated with kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-13-3-1-11(7-14(13)18)2-4-16(22)21-6-5-15-12(9-21)8-19-10-20-15/h1,3,7-8,10H,2,4-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWZUAMIEXKDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one , with the CAS number 1797894-34-8 , is a pyrido[4,3-d]pyrimidine derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 336.2 g/mol
- Structural Features : The compound features a dichlorophenyl group and a pyrido[4,3-d]pyrimidine moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various synthesized pyrido[4,3-d]pyrimidines:
- Compounds demonstrated higher antimicrobial activity than standard antibiotics like cefotaxime and fluconazole.
- The study indicated that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound was assessed through cytotoxicity tests against several human cancer cell lines:
- Cell Lines Tested : NCI-H460 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer).
- Results indicated that certain derivatives exhibited cytotoxicity superior to doxorubicin, a commonly used chemotherapy agent. Specifically, compounds with similar structures showed effective inhibition of cell proliferation and induced apoptosis in cancer cells .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated alongside its antimicrobial and anticancer activities:
- The findings suggested that the compound could protect DNA from oxidative damage, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .
Case Studies
Several studies have been conducted to explore the biological activities of pyrido[4,3-d]pyrimidine derivatives:
- Synthesis and Evaluation :
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Activity Type | Test Organisms/Cell Lines | Comparison Drug | Result Summary |
|---|---|---|---|
| Antimicrobial | Various bacteria and fungi | Cefotaxime | Higher activity than standard antibiotics |
| Anticancer | NCI-H460, HepG2, HCT-116 | Doxorubicin | Superior cytotoxicity observed |
| Antioxidant | DNA damage protection assays | - | Significant protective effects against oxidative stress |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and analogs from the evidence:
Key Structural and Functional Insights
Substituent Impact on Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to analogs with fluorophenyl () or unsubstituted aryl groups. This may enhance membrane permeability but reduce aqueous solubility . Propan-1-one linkers (vs.
Synthetic Efficiency: Yields for analogs range from 19% (, imidazolylpentanoic acid synthesis) to 100% (), with most purifications relying on silica gel chromatography . Copper-catalyzed click chemistry (e.g., , step C) is a common strategy for introducing triazole or alkyne-functionalized side chains .
Biological Relevance: The pyridopyrimidine core is frequently associated with kinase inhibition (e.g., Autotaxin in ). Substituents like inden-2-ylamino () may mimic ATP-binding motifs in kinases . Fluorine or chlorine substituents () improve metabolic stability and target affinity due to their electron-withdrawing effects .
Q & A
Q. Table 1: Yield Optimization Case Study (Hypothetical Data)
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | DMF | 80 | 62 |
| 2 | Pd(PPh₃)₄ | Dioxane | 100 | 78 |
| 3 | PdCl₂(dppf) | THF | 60 | 45 |
Advanced: How should researchers address contradictory bioactivity data in different assays?
Methodological Answer:
- Assay Validation : Compare results across orthogonal methods (e.g., MTT vs. ATP-luciferase for cytotoxicity) .
- Solubility Adjustments : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
- Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) to calculate accurate IC₅₀ values .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc) to reconcile discrepancies between in vitro and cell-based assays .
Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
- Hydrolysis Studies : Incubate at pH 4–9 (37°C, 7 days) to measure degradation products via LC-MS .
- Soil Sorption : Use batch equilibrium (OECD Guideline 106) with loam/sand soils to determine Kₒc values .
- Ecotoxicity : Test on Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201) .
Advanced: How can mechanistic studies elucidate the compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, VEGFR) .
- SPR Biosensors : Measure binding kinetics (ka/kd) for protein-ligand interactions .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
Advanced: What strategies resolve spectral interference in NMR due to diastereomers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
